2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol
Description
Background and Significance
2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol represents a sophisticated organic compound that has garnered substantial attention within the scientific community due to its distinctive molecular architecture and versatile chemical properties. This compound belongs to the class of trifluoroethylated piperidine derivatives, which have emerged as crucial building blocks in contemporary pharmaceutical research and advanced material development. The significance of this compound stems from its unique combination of a six-membered saturated nitrogen heterocycle with a highly electronegative trifluoroethyl group and a primary alcohol functionality, creating a molecule with exceptional potential for biological activity modulation and synthetic utility.
The compound's importance is further amplified by its role in enzyme interaction studies, where the trifluoroethyl group has been demonstrated to enhance binding affinity and specificity toward biological targets. Research indicates that the presence of the trifluoroethyl substituent significantly influences the compound's pharmacokinetic properties, including improved metabolic stability and altered distribution patterns within biological systems. The piperidine ring system, being the most prevalent saturated nitrogen-containing heterocycle in pharmaceuticals, provides a versatile scaffold for structural modifications and functional group incorporation. The ethanol moiety contributes to the compound's solubility characteristics and hydrogen bonding capabilities, enabling diverse intermolecular interactions that are essential for biological recognition processes.
Contemporary studies have revealed that this compound demonstrates remarkable potential in medicinal chemistry applications, particularly in the development of enzyme inhibitors and receptor modulators. The compound's structural features allow for precise tuning of electronic and steric properties, making it an invaluable tool for structure-activity relationship studies. Furthermore, the incorporation of fluorine atoms through the trifluoroethyl group provides access to unique chemical transformations and biological interactions that are not achievable with non-fluorinated analogs.
Nomenclature and Classification
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex organic molecules containing multiple functional groups and heterocyclic systems. The compound is classified as an organic amine-alcohol, specifically featuring a secondary amine within the piperidine ring and a primary alcohol group attached to the ethyl chain. The Chemical Abstracts Service registry number 1427412-40-5 provides unique identification within chemical databases and facilitates literature searches and regulatory documentation.
The molecular formula C₉H₁₆F₃NO reflects the presence of nine carbon atoms, sixteen hydrogen atoms, three fluorine atoms, one nitrogen atom, and one oxygen atom, corresponding to a molecular weight of 211.23 grams per mole. The compound exhibits amphiphilic properties due to the simultaneous presence of hydrophobic fluorinated regions and hydrophilic alcohol functionality, classifying it within the broader category of fluorinated surfactants and bioactive molecules. From a stereochemical perspective, the compound contains a chiral center at the carbon bearing the ethanol substituent, potentially existing as enantiomeric forms with distinct biological activities.
The classification extends to include the compound as a member of the organofluorine family, specifically within the trifluoroethyl-substituted heterocycles subclass. This classification is particularly significant given the growing importance of fluorinated compounds in pharmaceutical development, where approximately twenty-five percent of all marketed drugs contain fluorine atoms. The piperidine ring system classifies the compound within the six-membered saturated nitrogen heterocycles, a structural motif that appears in approximately sixty percent of pharmaceutical compounds due to its favorable pharmacological properties.
| Property | Specification |
|---|---|
| Molecular Formula | C₉H₁₆F₃NO |
| Molecular Weight | 211.23 g/mol |
| Chemical Abstracts Service Number | 1427412-40-5 |
| Functional Groups | Secondary amine, Primary alcohol, Trifluoroethyl |
| Ring System | Six-membered saturated nitrogen heterocycle |
| Classification | Organofluorine compound, Amine-alcohol |
Historical Context of Trifluoroethylated Piperidine Derivatives
The development of trifluoroethylated piperidine derivatives traces its origins to the mid-twentieth century advancement in organofluorine chemistry, when researchers began exploring the unique properties imparted by fluorine incorporation into organic molecules. The medicinal application of trifluoromethyl groups dates back to 1928, although intensive research efforts began in the mid-1940s as synthetic methodologies for fluorine introduction became more sophisticated and accessible. The evolution toward trifluoroethylated derivatives followed naturally as chemists sought to extend the beneficial properties of trifluoromethyl groups while providing additional synthetic flexibility through the ethyl spacer unit.
Historical studies have demonstrated that trifluoroethylated piperidine compounds emerged as particularly valuable synthetic targets due to their ability to serve as bioisosteres for ethyl or ethoxy groups while providing enhanced metabolic stability and altered physicochemical properties. The development of reliable synthetic methodologies for constructing these molecules required significant advances in fluorination chemistry, including the development of specialized reagents and catalytic systems capable of introducing trifluoroethyl groups under mild conditions. Early synthetic approaches often suffered from harsh reaction conditions and limited substrate scope, driving continued innovation in this area.
The pharmaceutical significance of trifluoroethylated piperidines became apparent through structure-activity relationship studies that revealed the profound impact of fluorine substitution on biological activity. Researchers discovered that the trifluoroethyl group could effectively modulate the basicity of the piperidine nitrogen atom, leading to altered binding interactions with biological targets. This finding proved particularly valuable in drug design efforts aimed at optimizing selectivity and reducing off-target effects. The historical development also encompasses the recognition that trifluoroethylated piperidines could serve as versatile synthetic intermediates, enabling access to diverse molecular architectures through subsequent chemical transformations.
Contemporary historical analysis reveals that the field experienced rapid expansion following the development of modern synthetic methodologies for trifluoroethylation reactions. These advances enabled the preparation of complex trifluoroethylated piperidine derivatives with high efficiency and selectivity, facilitating their incorporation into drug discovery programs and materials science applications. The historical trajectory demonstrates a clear evolution from simple synthetic curiosities to sophisticated building blocks for advanced pharmaceutical and technological applications.
Relevance in Fluorochemistry Research
The relevance of this compound in contemporary fluorochemistry research stems from its exemplification of key principles governing fluorine's impact on molecular properties and biological activity. Current research initiatives focus extensively on understanding how the trifluoroethyl group influences conformational preferences, electronic distribution, and intermolecular interactions within complex molecular systems. The compound serves as an ideal model system for investigating the interplay between fluorine substitution and heterocyclic chemistry, providing insights that inform broader synthetic strategies and molecular design principles.
Modern fluorochemistry research has identified trifluoroethylated piperidines as particularly valuable targets for developing next-generation pharmaceutical agents with improved pharmacological profiles. The unique combination of the electron-withdrawing trifluoroethyl group with the basic piperidine nitrogen creates opportunities for fine-tuning molecular recognition events and optimizing drug-target interactions. Research efforts have demonstrated that systematic variation of the trifluoroethyl group's position and substitution pattern can lead to dramatic changes in biological activity, making these compounds essential tools for medicinal chemistry optimization campaigns.
The compound's relevance extends to methodological developments in fluorination chemistry, where it serves as a benchmark for evaluating new synthetic approaches and catalytic systems. Recent advances in trifluoroethylation methodology have been validated through the successful synthesis of this compound and related derivatives, demonstrating the practical utility of emerging synthetic technologies. These methodological contributions have broader implications for accessing complex fluorinated molecules that were previously challenging or impossible to prepare.
Current research trends emphasize the development of sustainable and efficient approaches for constructing trifluoroethylated piperidine derivatives, driven by growing demand from pharmaceutical and agrochemical industries. The compound represents a significant target for green chemistry initiatives aimed at reducing environmental impact while maintaining synthetic efficiency. Ongoing investigations focus on developing catalytic systems that can introduce trifluoroethyl groups under mild conditions using readily available starting materials, with this compound serving as a key benchmark for evaluating method performance and scope.
| Research Area | Application | Impact |
|---|---|---|
| Pharmaceutical Chemistry | Drug design and optimization | Enhanced metabolic stability and selectivity |
| Synthetic Methodology | Trifluoroethylation reactions | Improved efficiency and scope |
| Materials Science | Functional materials development | Novel properties through fluorine incorporation |
| Chemical Biology | Biological probe development | Selective enzyme inhibition and modulation |
| Green Chemistry | Sustainable synthesis | Reduced environmental impact |
Properties
IUPAC Name |
2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3NO/c10-9(11,12)7-13-4-1-8(2-5-13)3-6-14/h8,14H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWVRFBOHBNJDIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CCO)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2,2,2-Trifluoroethylamine with 4-Piperidone
- Starting materials: 2,2,2-trifluoroethylamine and 4-piperidone
- Reaction: The primary amine (2,2,2-trifluoroethylamine) reacts with the ketone function of 4-piperidone to form an imine intermediate.
- Conditions: Typically conducted under inert atmosphere (e.g., nitrogen) to prevent oxidation, at controlled temperatures to optimize yield and selectivity.
Reduction Step
- Reducing agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed to reduce the imine to the corresponding secondary amine with an ethanol substituent.
- Reaction conditions: The reduction is usually carried out at low to moderate temperatures under inert atmosphere to prevent side reactions.
- Outcome: The reduction yields 2-[1-(2,2,2-trifluoro-ethyl)-piperidin-4-yl]-ethanol with high purity after suitable work-up and purification.
Comparative Table of Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Imine formation | 2,2,2-trifluoroethylamine + 4-piperidone | Formation of imine intermediate | Inert atmosphere, controlled temp |
| Reduction | Sodium borohydride or LiAlH4 | Reduction of imine to amine-alcohol | Low temp, inert atmosphere |
| Purification | Distillation/Recrystallization | Isolation of pure product | Solvent dependent |
| Industrial scale adaptation | Continuous flow reactors, optimized solvents | Scale-up and safety | Enhanced control and reproducibility |
Research Findings and Optimization
- Reaction yields: The imine formation and subsequent reduction typically afford yields above 70-85%, depending on reaction conditions and purity of starting materials.
- Temperature control: Maintaining temperatures between 0°C and room temperature during reduction minimizes side reactions such as over-reduction or decomposition.
- Solvent effects: Anhydrous solvents like tetrahydrofuran (THF) or ethanol improve solubility and reaction kinetics.
- Atmosphere: Use of nitrogen or argon atmosphere is essential to prevent oxidation of sensitive intermediates.
Alternative Synthetic Approaches
While the main documented method involves direct reaction of 2,2,2-trifluoroethylamine with 4-piperidone, alternative strategies may include:
- N-alkylation of piperidin-4-yl ethanol derivatives using trifluoroethyl halides or trifluoroethyl sulfonates under basic conditions.
- Reductive amination using 2,2,2-trifluoroacetaldehyde equivalents.
- Use of organometallic reagents for selective introduction of trifluoroethyl groups, though these methods are less common due to complexity and cost.
Chemical Reactions Analysis
Types of Reactions
2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups .
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent in treating various diseases. Its structural modifications allow for enhanced biological activity.
Case Study: Inhibition of Histone Methyltransferase EZH2
A study reported that a related compound demonstrated potent inhibition of histone methyltransferase EZH2, which is implicated in certain B-cell lymphomas. The introduction of trifluoroethyl groups improved the compound's selectivity and potency, making it suitable for clinical trials .
| Compound | Activity | EC50 (μM) |
|---|---|---|
| Piperidine derivative | EZH2 inhibitor | 0.020 |
| Trifluoroethyl analogue | EZH2 inhibitor | 0.032 |
Pharmacology
The pharmacokinetic properties of this compound have been evaluated to understand its absorption, distribution, metabolism, and excretion (ADME). Modifications to the piperidine structure have shown to enhance bioavailability and reduce toxicity.
Findings on Basicity and Potency
Research indicates that altering the basicity of the piperidine nitrogen can significantly affect cellular potency. For instance, a trifluoropropyl analogue exhibited improved cellular potency compared to its non-fluorinated counterparts .
Material Science
The compound's unique fluorinated structure lends itself to applications in material science, particularly in the development of advanced materials with specific thermal and mechanical properties.
Fluorinated Polymers
Fluorinated compounds are known for their hydrophobic properties, making them suitable for creating coatings and materials that require water resistance and durability.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Key Observations :
- Trifluoroethyl vs.
- Ethanol vs. Carboxylic Acid: The ethanol group improves solubility (~20 mg/mL) relative to the propionic acid derivative (~10 mg/mL), which may favor oral bioavailability .
Pharmacological Activity
- Neuroprotective Potential: Aryloxyethyl-piperidine derivatives with hydroxyl or methanone groups (e.g., {1-[2-(4-methoxyphenoxy)ethyl]piperidin-4-yl}(4-methoxyphenyl)methanone) exhibit neuroprotective effects in PC12 cells at 0.1–10 μM .
- Adrenergic Receptor Antagonism: Trifluoroethoxy-piperidine derivatives (e.g., silodosin-based compounds) show α₁A/α₁D-adrenergic antagonism, suggesting the trifluoroethyl group in the target compound could enhance receptor binding affinity compared to non-fluorinated analogues .
Biological Activity
2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol is an organic compound notable for its unique trifluoroethyl group attached to a piperidine ring, which is further connected to an ethanol moiety. This compound has garnered attention in various fields including medicinal chemistry and pharmacology due to its potential biological activities and applications.
The synthesis of this compound typically involves the reaction of 2,2,2-trifluoroethylamine with 4-piperidone, followed by reduction processes using agents like sodium borohydride or lithium aluminum hydride under controlled conditions. The trifluoroethyl group enhances the compound's lipophilicity and biological activity, making it a subject of interest for various research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethyl group is believed to enhance binding affinity and specificity, potentially leading to significant biological effects through mechanisms such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may modulate receptor signaling pathways, influencing physiological responses.
Enzyme Inhibition Studies
Recent studies have highlighted the potential of this compound as an inhibitor of pyruvate dehydrogenase kinase (PDHK), which plays a crucial role in metabolic regulation. PDHK inhibitors are being explored for their therapeutic potential in treating conditions such as diabetes and cancer .
Case Studies
- Dipeptidyl Peptidase-4 (DPP-4) Inhibition : The compound's structural characteristics suggest it could be developed as a DPP-4 inhibitor. DPP-4 is critical in glucose metabolism and has been targeted for type 2 diabetes treatments. Preliminary docking studies indicate that modifications to the trifluoroethyl group could enhance inhibitory potency .
- Antimicrobial Activity : Investigations into similar piperidine derivatives have shown promising antimicrobial properties against various pathogens. While specific data on this compound's antimicrobial activity is limited, its structural analogs have demonstrated significant efficacy against bacteria such as Staphylococcus aureus and Escherichia coli with MIC values ranging from 3.12 to 12.5 µg/mL .
Research Applications
The compound has several applications in scientific research:
- Medicinal Chemistry : As a building block for synthesizing more complex molecules with potential therapeutic effects.
- Biological Research : Investigated for its effects on enzyme activity and receptor binding.
- Industrial Applications : Used in the production of specialty chemicals with unique properties.
Data Summary Table
| Property | Description |
|---|---|
| IUPAC Name | 2-[1-(2,2,2-trifluoroethyl)piperidin-4-yl]ethanol |
| Molecular Formula | C9H16F3NO |
| CAS Number | 1427412-40-5 |
| Potential Applications | Enzyme inhibitors, receptor modulators, antimicrobial agents |
Q & A
Basic: What are the recommended synthetic routes for 2-[1-(2,2,2-Trifluoro-ethyl)-piperidin-4-yl]-ethanol, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis typically involves nucleophilic substitution or reductive amination to introduce the trifluoroethyl group to the piperidine ring. For example:
Piperidine functionalization : React 4-hydroxypiperidine with 2,2,2-trifluoroethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form 1-(2,2,2-trifluoroethyl)piperidin-4-ol.
Ethanol side-chain addition : Use Mitsunobu conditions (e.g., DIAD, PPh₃) to couple the hydroxyl group with a protected ethanol derivative .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for solubility vs. THF for milder conditions) and temperature (40–60°C) to minimize side products like N-alkylation over O-alkylation .
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
Combine spectroscopic and chromatographic techniques:
- NMR : Confirm the trifluoroethyl group (¹⁹F NMR: δ -70 to -75 ppm) and piperidine ring protons (¹H NMR: δ 1.5–3.0 ppm for axial/equatorial H) .
- LC-MS : Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>95%) and detect [M+H]+ ions (expected m/z ~254.2) .
- Elemental Analysis : Verify C, H, N, and F content against theoretical values (e.g., C: 50.8%, H: 6.3%, F: 28.6%) .
Advanced: How do fluorinated substituents impact the compound’s solubility, and what strategies mitigate formulation challenges?
Methodological Answer:
The trifluoroethyl group increases hydrophobicity, reducing aqueous solubility. Strategies include:
- Co-solvents : Use ethanol or PEG-400 (up to 20% v/v) to enhance solubility .
- Salt formation : React with HCl to form a hydrochloride salt, improving polar solvent compatibility.
- Micellar systems : Employ surfactants like Tween-80 for in vitro assays .
Advanced: What in vitro models are suitable for studying metabolic stability, and how does fluorination affect CYP450 interactions?
Methodological Answer:
- Liver microsomes : Incubate with human or rat liver microsomes (1 mg/mL) in NADPH-containing buffer. Monitor depletion via LC-MS/MS over 60 minutes .
- CYP inhibition assays : Fluorine’s electronegativity may reduce CYP3A4/2D6 binding due to steric and electronic effects. Use fluorometric assays (e.g., Vivid® CYP450 substrates) to quantify IC₅₀ values .
Advanced: How can researchers resolve discrepancies in reported physicochemical data (e.g., melting point variability)?
Methodological Answer:
- Crystallization conditions : Recrystallize from ethanol/water (9:1) to obtain a consistent polymorph .
- DSC/TGA : Perform differential scanning calorimetry to identify phase transitions (e.g., melting point ~85–90°C for pure form) .
- HPLC-ELSD : Quantify residual solvents (e.g., DMF) that may depress melting points .
Advanced: What computational methods predict the trifluoroethyl group’s electronic effects on receptor binding?
Methodological Answer:
- DFT calculations : Use Gaussian09 with B3LYP/6-31G(d) to map electrostatic potentials and HOMO/LUMO orbitals, highlighting fluorine’s electron-withdrawing effects .
- Molecular docking : Simulate binding to targets (e.g., GPCRs) using AutoDock Vina; compare binding energies of trifluoroethyl vs. non-fluorinated analogs .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
